molecular formula C18H20Cl2N4O2S2 B10908007 N'~1~,N'~8~-bis[(E)-(5-chlorothiophen-2-yl)methylidene]octanedihydrazide

N'~1~,N'~8~-bis[(E)-(5-chlorothiophen-2-yl)methylidene]octanedihydrazide

Cat. No.: B10908007
M. Wt: 459.4 g/mol
InChI Key: GDPVCWUNGYIZGU-XHQRYOPUSA-N
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Description

N’~1~,N’~8~-BIS[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]OCTANEDIHYDRAZIDE is a synthetic organic compound characterized by its unique structure, which includes two 5-chloro-2-thienyl groups attached to an octanedihydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~8~-BIS[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]OCTANEDIHYDRAZIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-thiophenecarboxaldehyde and octanedihydrazide.

    Condensation Reaction: The key step is the condensation reaction between 5-chloro-2-thiophenecarboxaldehyde and octanedihydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

    Reaction Conditions: The reaction mixture is heated to reflux for several hours, typically ranging from 4 to 8 hours, to ensure complete reaction. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

    Purification: After the reaction is complete, the product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N’~1~,N’~8~-BIS[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]OCTANEDIHYDRAZIDE would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~8~-BIS[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]OCTANEDIHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding hydrazine derivatives.

    Substitution: The chlorine atoms in the thiophene rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H$_2$O$_2$), potassium permanganate (KMnO$_4$)

    Reduction: Sodium borohydride (NaBH$_4$), lithium aluminum hydride (LiAlH$_4$)

    Substitution: Nucleophiles like amines (R-NH$_2$), thiols (R-SH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydrazine derivatives

    Substitution: Substituted thiophene derivatives

Scientific Research Applications

N’~1~,N’~8~-BIS[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]OCTANEDIHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure.

    Industrial Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism by which N’~1~,N’~8~-BIS[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]OCTANEDIHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(thiophen-2-ylmethylidene)octanedihydrazide
  • N,N’-Bis(5-chloro-2-thienylmethylidene)hexanedihydrazide
  • N,N’-Bis(5-bromo-2-thienylmethylidene)octanedihydrazide

Uniqueness

N’~1~,N’~8~-BIS[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]OCTANEDIHYDRAZIDE is unique due to the presence of 5-chloro-2-thienyl groups, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H20Cl2N4O2S2

Molecular Weight

459.4 g/mol

IUPAC Name

N,N'-bis[(E)-(5-chlorothiophen-2-yl)methylideneamino]octanediamide

InChI

InChI=1S/C18H20Cl2N4O2S2/c19-15-9-7-13(27-15)11-21-23-17(25)5-3-1-2-4-6-18(26)24-22-12-14-8-10-16(20)28-14/h7-12H,1-6H2,(H,23,25)(H,24,26)/b21-11+,22-12+

InChI Key

GDPVCWUNGYIZGU-XHQRYOPUSA-N

Isomeric SMILES

C1=C(SC(=C1)Cl)/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=CC=C(S2)Cl

Canonical SMILES

C1=C(SC(=C1)Cl)C=NNC(=O)CCCCCCC(=O)NN=CC2=CC=C(S2)Cl

Origin of Product

United States

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